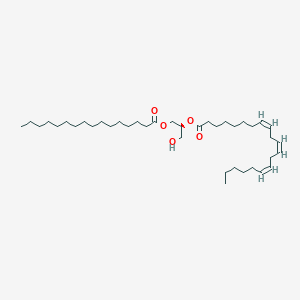
1-hexadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG(16:0/20:3(8Z, 11Z, 14Z)/0:0)[iso2], also known as DG(16:0/20:3) or diacylglycerol(16:0/20:3), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(16:0/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(16:0/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(16:0/20:3(8Z, 11Z, 14Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(16:0/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(16:0/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(16:0/20:3(8Z, 11Z, 14Z)) pathway and phosphatidylcholine biosynthesis PC(16:0/20:3(8Z, 11Z, 14Z)) pathway. DG(16:0/20:3(8Z, 11Z, 14Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(16:0/20:3(8Z, 11Z, 14Z)/20:4(8Z, 11Z, 14Z, 17Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:3(8Z, 11Z, 14Z)/20:3(8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(16:0/20:3(8Z, 11Z, 14Z)/22:0) pathway, and de novo triacylglycerol biosynthesis TG(16:0/20:3(8Z, 11Z, 14Z)/18:3(9Z, 12Z, 15Z)) pathway.
1-palmitoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol is a 1,2-diacyl-sn-glycerol in which the 1- and 2-acyl groups are specified as palmitoyl and (8Z,11Z,14Z-eicosatrienoyl respectively. It has a role as a mouse metabolite. It derives from a hexadecanoic acid and an all-cis-icosa-8,11,14-trienoic acid.
Wissenschaftliche Forschungsanwendungen
Brown Alga Derivatives
Two new monogalactosyl diacylglycerols (MGDGs), related to 1-hexadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol, were identified in brown alga Sargassum thunbergii. These compounds were characterized using advanced techniques such as FAB tandem mass spectrometry and NMR, establishing their potential for various scientific applications (Kim et al., 2007).
Antitumor Activity in Marine Algae
A study focused on isolating fucoxanthin and highly unsaturated MGDG from the brown alga Fucus evanescens. The isolated MGDG, related to 1-hexadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol, demonstrated significant antitumor activity against human melanoma cells, indicating its potential use in cancer research (Imbs et al., 2013).
Endocannabinoid System Interaction
Research on oxygenated metabolites of anandamide and 2-arachidonoylglycerol, which are structurally related to 1-hexadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol, revealed insights into their interaction with cannabinoid receptors and enzymes. This study contributes to understanding the structure-activity relationships in the endocannabinoid system, relevant for neurological and pharmacological research (van der Stelt et al., 2002).
Microalgal Galactolipids
New galactopyranosyldiacylglycerols, structurally similar to 1-hexadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol, were isolated from the microalga Nitzschia sp. These compounds' structures were determined through physicochemical evidence, highlighting their potential in marine biotechnology (Son et al., 2001).
Role in Biological Systems
Arachidonic acid, a component of 1-hexadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol, is a vital polyunsaturated fatty acid in the mammalian brain and muscles. Its role as a precursor of various biologically active lipid mediators, including eicosanoids and endocannabinoids, is crucial in inflammatory and neuromodulatory processes (Gachet & Gertsch, 2016).
Eigenschaften
Produktname |
1-hexadecanoyl-2-(8Z,11Z,14Z-eicosatrienoyl)-sn-glycerol |
|---|---|
Molekularformel |
C39H70O5 |
Molekulargewicht |
619 g/mol |
IUPAC-Name |
[(2S)-1-hexadecanoyloxy-3-hydroxypropan-2-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate |
InChI |
InChI=1S/C39H70O5/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34-39(42)44-37(35-40)36-43-38(41)33-31-29-27-25-23-21-16-14-12-10-8-6-4-2/h11,13,17-18,20,22,37,40H,3-10,12,14-16,19,21,23-36H2,1-2H3/b13-11-,18-17-,22-20-/t37-/m0/s1 |
InChI-Schlüssel |
XYIQDUUJTXPBFG-JKUSIIDJSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC=CCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



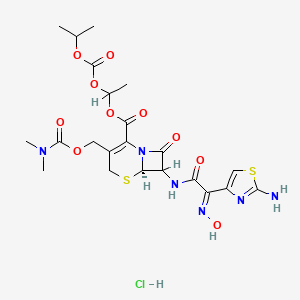

![(2S)-2-[[(2S)-2-[[2-[[(2R,3S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-4-methylpentanamide](/img/structure/B1244158.png)


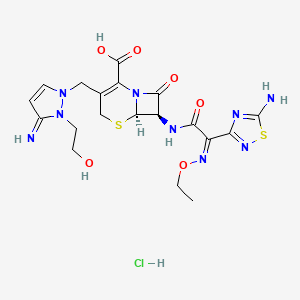
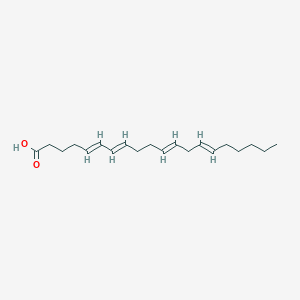

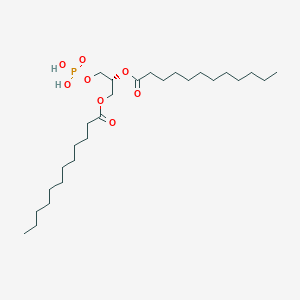


![N'-[(3-methoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B1244174.png)
![(2E)-2-[(5-methoxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1244176.png)
![4-{(2E)-2-[(2-chloroquinolin-3-yl)methylidene]hydrazinyl}benzoic acid](/img/structure/B1244177.png)